1,5-Difluoro-2,4-dinitrobenzene

Catalog No.
S607140
CAS No.
327-92-4
M.F
C6H2F2N2O4
M. Wt
204.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Difluoro-2,4-dinitrobenzene

CAS Number

327-92-4

Product Name

1,5-Difluoro-2,4-dinitrobenzene

IUPAC Name

1,5-difluoro-2,4-dinitrobenzene

Molecular Formula

C6H2F2N2O4

Molecular Weight

204.09 g/mol

InChI

InChI=1S/C6H2F2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H

InChI Key

VILFTWLXLYIEMV-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)[N+](=O)[O-]

Synonyms

1,3-Difluoro-4,6-dinitrobenzene; 1,5-Difluoro-2,4-dinitrobenzene; 1,5-Difluoro-2,4-nitrobenzene; 2,4-Difluoro-1,5-dinitrobenzene; 2,4-Dinitro-1,5-difluorobenzene; 2,6-Dinitro-3,5-difluorobenzene; 4,6-Difluoro-1,3-dinitrobenzene; NSC 10246;

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)[N+](=O)[O-]

Organic Synthesis:

,5-Difluoro-2,4-dinitrobenzene (DFDNB) serves as a valuable building block in organic synthesis due to its unique combination of functional groups. The presence of two fluorine atoms activates the aromatic ring, making it susceptible to nucleophilic substitution reactions. Additionally, the nitro groups act as electron-withdrawing groups, further enhancing the reactivity of the ring. This combination of properties allows DFDNB to participate in various reactions, including:

  • Nucleophilic Aromatic Substitution (S_NAr): DFDNB can undergo S_NAr reactions with various nucleophiles, such as amines, phenols, and thiols, to form diversely substituted aromatic compounds.
  • Suzuki-Miyaura Coupling: DFDNB can be employed as a coupling partner in Suzuki-Miyaura reactions, enabling the introduction of vinyl or aryl groups onto the aromatic ring.
  • Sonogashira Coupling: DFDNB can participate in Sonogashira coupling reactions, facilitating the formation of carbon-carbon bonds between the aromatic ring and alkynes.

These reactions contribute to the synthesis of various functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Material Science:

DFDNB finds applications in material science due to its ability to modify the properties of various materials. Its electron-withdrawing nature can influence the electrical conductivity, thermal stability, and surface properties of materials. For instance, DFDNB can be used to:

  • Functionalize polymers: By attaching DFDNB to polymers, their electrical conductivity and thermal stability can be tuned, making them suitable for applications in electronics and optoelectronics.
  • Modify surfaces: DFDNB can be employed to modify the surface properties of materials, such as metals and ceramics, improving their adhesion, wettability, and corrosion resistance.

These applications highlight the potential of DFDNB in developing advanced materials with tailored properties.

Supramolecular Chemistry:

DFDNB can be utilized in supramolecular chemistry to construct self-assembled structures due to its ability to form non-covalent interactions with other molecules. The combination of its π-π stacking interactions, hydrogen bonding capabilities, and hydrophobic interactions allows DFDNB to participate in the formation of supramolecular assemblies. These assemblies possess unique properties and functionalities, making them valuable for various applications, including:

  • Drug delivery: DFDNB-based supramolecular assemblies can be used to encapsulate and deliver drugs, improving their solubility, targeting, and controlled release.
  • Sensors: Supramolecular assemblies constructed using DFDNB can be employed as sensors for detecting specific molecules or environmental changes due to their ability to undergo selective interactions.

Origin and Significance:

DFDNB is a synthetic compound, not found naturally. It has been used in scientific research primarily as a reagent for the selective modification of sulfhydryl groups (-SH) in proteins due to its high reactivity towards these groups []. This property allows researchers to study the structure and function of proteins by selectively modifying specific cysteine residues.


Molecular Structure Analysis

DFDNB has a benzene ring structure with two fluorine atoms at positions 1 and 5, and two nitro groups (NO2) at positions 2 and 4. The presence of electron-withdrawing nitro groups makes the molecule highly electrophilic, particularly at the carbon atom adjacent to the nitro groups (position 1). This electrophilic character is crucial for its reactivity with nucleophiles like sulfhydryl groups.


Chemical Reactions Analysis

Synthesis

Reactions with Sulfhydryl Groups:

DFDNB reacts readily with sulfhydryl groups in proteins to form a stable covalent bond. The reaction can be represented by the following equation []:

R-SH + DFDNB → R-S-DFDNB + HF

Where R-SH represents the cysteine residue in the protein. This reaction is specific for sulfhydryl groups under certain conditions, making DFDNB a valuable tool for protein modification.

Other Reactions

Limited information exists on other relevant reactions of DFDNB. Due to the presence of nitro groups, it might undergo reduction reactions under specific conditions.

Physical and Chemical Properties

  • Appearance: White to orange to green powder or crystals [].
  • Melting Point: 73.0 to 76.0 °C [].
  • Solubility: Very faint turbidity in methanol []. Data on solubility in other solvents is limited.
  • Stability: Stable under normal storage conditions.

As mentioned earlier, DFDNB acts as a protein modifying agent by covalently attaching to sulfhydryl groups of cysteine residues. This modification can alter the protein's structure and function depending on the location of the modified cysteine residue. By selectively modifying specific cysteine residues, researchers can gain insights into the functional roles of these residues in proteins.

DFDNB is a hazardous compound and should be handled with appropriate safety precautions.

  • Toxicity: DFDNB is a skin, eye, and respiratory irritant. It can also cause allergic reactions [].
  • Flammability: Data on flammability is limited, but due to the presence of nitro groups, DFDNB should be handled away from heat sources.
  • Reactivity: DFDNB can react violently with reducing agents.

  • Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution reactions in the presence of strong nucleophiles, facilitated by the electron-withdrawing effects of the nitro and fluorine substituents .
  • Etherification: It can be chemically modified through etherification processes, where it reacts with alcohols in the presence of acid catalysts .
  • Micellar Catalysis: Recent studies have shown that micellar catalysis can enhance the reaction rates of nucleophilic substitutions involving this compound .

Several synthesis methods for 1,5-difluoro-2,4-dinitrobenzene have been documented:

  • Fluorination of Dinitrobenzene: This method involves the selective introduction of fluorine atoms into the dinitrobenzene framework using fluorinating agents.
  • Nitration of Fluorobenzene: Starting from fluorobenzene, nitration can be performed to introduce nitro groups at specific positions on the aromatic ring.
  • Direct Synthesis: Some methods involve direct synthesis from simpler precursors through multi-step organic reactions that include halogenation and nitration steps .

1,5-Difluoro-2,4-dinitrobenzene finds applications in various fields:

  • Chemical Research: It serves as a reagent in organic synthesis and is used for studying reaction mechanisms due to its reactive nature.
  • Biochemical Studies: Its ability to modify proteins makes it useful in biochemical applications for enzyme studies and protein engineering.
  • Material Science: The compound can be utilized in developing new materials with specific electronic properties due to its unique structure .

Studies on the interactions of 1,5-difluoro-2,4-dinitrobenzene with biological molecules have indicated its potential as a modifying agent for proteins. The compound's reactivity allows it to form covalent bonds with amino acids in proteins, which can be useful for probing protein structures and functions .

1,5-Difluoro-2,4-dinitrobenzene shares structural similarities with other dinitrobenzenes but is unique due to its specific substitution pattern. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
1,3-DinitrobenzeneC6H4N2O4Nitro groups at positions 1 and 3
2,4-DinitrochlorobenzeneC6H4ClN2O4Contains a chlorine atom instead of fluorine
1,4-DinitrobenzeneC6H4N2O4Nitro groups at positions 1 and 4

The presence of fluorine atoms in 1,5-difluoro-2,4-dinitrobenzene enhances its electrophilicity compared to other dinitrobenzenes. This makes it particularly valuable for specific

XLogP3

1.8

Melting Point

73.0 °C

UNII

G5VV4MQ22V

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (97.78%): Fatal if swallowed [Danger Acute toxicity, oral];
H311 (88.89%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (11.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (88.89%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (86.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cross-Linking Reagents

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

327-92-4

Wikipedia

1,5-difluoro-2,4-dinitrobenzene

General Manufacturing Information

Benzene, 1,5-difluoro-2,4-dinitro-: INACTIVE

Dates

Modify: 2023-08-15

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